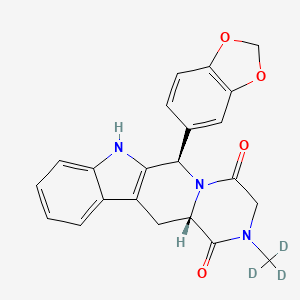
cis-Tadalafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Tadalafil-d3: is a deuterium-labeled derivative of cis-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The preparation of cis-Tadalafil-d3 involves several synthetic routes. One common method starts with D-tryptophan methyl ester hydrochloride as the initial raw material. This compound is mixed with piperonal in a glycol ether solution to obtain the cis-form intermediate . The glycol ethers used can include ethylene glycol monomethyl ether, propylene glycol monomethyl ether, and others. The intermediate can then be directly used for preparing this compound without further purification .
Chemical Reactions Analysis
cis-Tadalafil-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Tadalafil-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: It helps in understanding the biological pathways and interactions of cis-Tadalafil.
Medicine: It is used in the development of new drugs and therapies, particularly for conditions like erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the quality control and standardization of pharmaceutical products
Mechanism of Action
cis-Tadalafil-d3, like cis-Tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is particularly useful in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
cis-Tadalafil-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
cis-Tadalafil: The non-deuterated form, used widely in clinical settings.
trans-Tadalafil: Another isomer of Tadalafil with different pharmacological properties.
Sildenafil: Another PDE5 inhibitor used for similar therapeutic purposes
This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3 |
InChI Key |
WOXKDUGGOYFFRN-MASZXHQHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















